

A Comprehensive Technical Guide on the Solubility and Stability of Imatinib

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Compound of Interest

Compound Name: CT-721

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Imatinib, a pivotal small molecule kinase inhibitor. The data and protocols compiled herein are intended to support research and development activities by providing a consolidated resource on the physicochemical properties of this compound.

Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several protein tyrosine kinases. It is most commonly available as a mesylate salt (Imatinib Mesylate).

Property	Value
Chemical Formula	C ₂₉ H ₃₁ N ₇ O
Molecular Weight	493.603 g/mol (for Imatinib base)
CAS Number	152459-95-5 (for Imatinib base)
Appearance	Crystalline solid

Solubility Profile

The solubility of Imatinib has been characterized in a range of aqueous and organic solvents. As with many kinase inhibitors, its solubility is pH-dependent.

Imatinib Mesylate exhibits pH-dependent solubility, with higher solubility in acidic conditions.

Solvent/Condition	Solubility (mg/mL)
Water (pH < 5.5)	Very soluble
PBS (pH 7.2)	~2
Water	200

Note: The high solubility in water (200 mg/mL) reported by some suppliers may refer to specific salt forms or buffered conditions not fully specified.

Solvent	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	14 - 100
Dimethyl Formamide (DMF)	10
Ethanol	0.2
Methanol	Soluble
Acetonitrile	Soluble
Tetrahydrofuran (THF)	Soluble
1-Propanol	Soluble
2-Propanol	Soluble
1-Butanol	Soluble
Isobutanol	Soluble
Methyl Acetate	Soluble

Note: Solubility in organic solvents can vary between suppliers and based on the specific salt form and purity. The range for DMSO reflects data from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Stability Profile

The stability of Imatinib is critical for its storage, formulation, and therapeutic efficacy.

Condition	Duration	Stability Notes
Crystalline Solid (-20°C)	≥ 4 years	Stable when stored as a crystalline solid.[3]
Lyophilized Powder (-20°C, desiccated, protected from light)	24 months	Stable under specified storage conditions.[2]
Amorphous Solid (25°C / 60% RH)	15 months	Shows high stability, adequate for solid dosage forms.[4]

Solvent/Condition	Duration	Stability Notes
DMSO Solution (-20°C)	3 months	Aliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.[2]
Aqueous Solution	≤ 1 day	Not recommended for storage beyond one day.[1][3]
Plasma (Freeze-Thaw Cycles)	3 cycles	Analyte is stable in human plasma for at least three freeze-thaw cycles.[5]
Plasma (-20°C)	30 days	Stable when stored frozen.[5]

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6][7] Imatinib has been shown to undergo degradation under various stress conditions.

Stress Condition	Observation
Hydrolytic (Acidic, Basic, Neutral)	Degradation occurs, particularly under acidic and basic conditions. The developed HPLC methods can effectively resolve degradation peaks, except at neutral pH.[8][9]
Oxidative (e.g., H ₂ O ₂)	Degradation is observed.[6]
Thermal	Shows good thermal stability with less than 7% degradation after 1 week at 40°C.[8]
High Humidity (>90%)	Stable for at least two consecutive days.[8]
Photolytic	Subject to degradation under light exposure. Stock solutions should be protected from light. [10]

Experimental Protocols

The following sections detail the methodologies for assessing the solubility and stability of Imatinib.

This is a standard method for determining equilibrium solubility.[11]

- **Preparation:** An excess amount of Imatinib mesylate is added to a known volume of the desired solvent (e.g., PBS pH 7.2, various organic solvents) in a sealed container.
- **Equilibration:** The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of Imatinib in the clear supernatant is determined using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11][12]

- Analysis: The solubility is reported in mg/mL or µg/mL. The solid residue can be analyzed (e.g., by PXRD) to check for any changes in the solid form.[\[11\]](#)

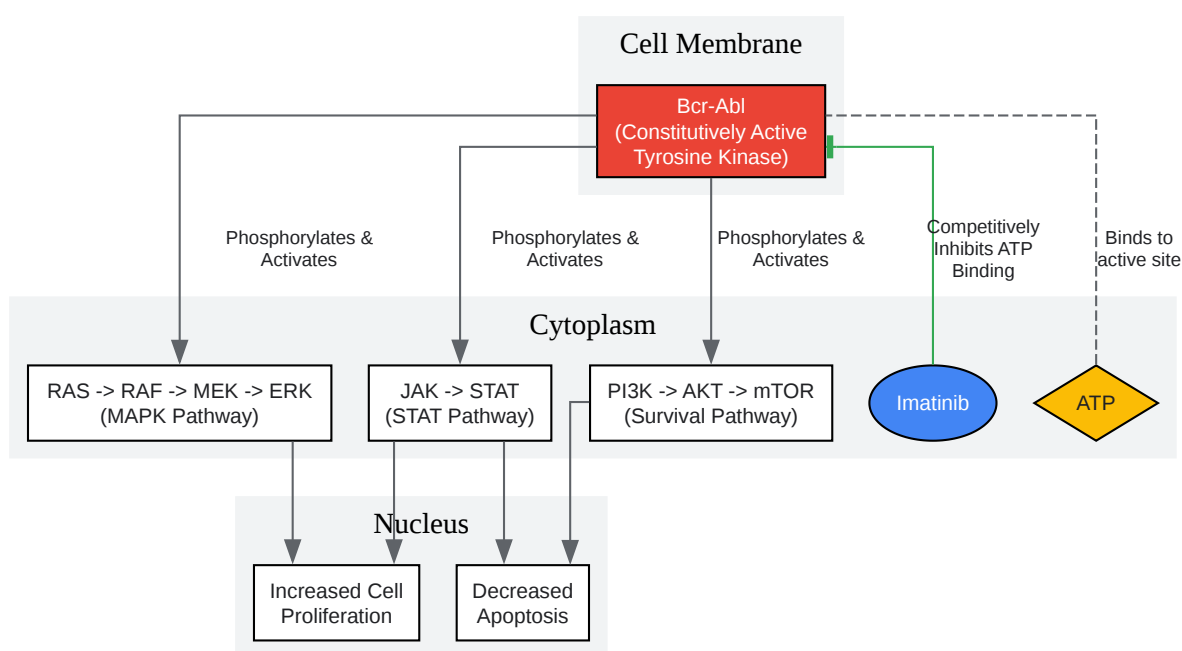
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products.[\[9\]](#)

- Chromatographic System:
 - Column: A reverse-phase column, such as a Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm), is commonly used.[\[8\]](#)[\[9\]](#)
 - Mobile Phase: An isocratic mobile phase is often employed, consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM KH₂PO₄, pH 4.6) in a ratio like 35:65 (v/v).[\[8\]](#)[\[9\]](#)
 - Flow Rate: A typical flow rate is 1.0 mL/min.[\[8\]](#)[\[9\]](#)
 - Detection: UV detection at a wavelength of approximately 270 nm is suitable for Imatinib.[\[8\]](#)[\[9\]](#)
- Sample Preparation for Forced Degradation:
 - Acid/Base Hydrolysis: A stock solution of Imatinib is treated with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and heated (e.g., at 60-80°C) for a specific duration. Samples are then neutralized before analysis.
 - Oxidation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
 - Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 40-80°C).
 - Photodegradation: The drug solution is exposed to UV or fluorescent light as per ICH guidelines.

- Method Validation: The HPLC method is validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[13][14] Specificity is crucial, demonstrating that the peak for Imatinib is well-resolved from any degradant peaks.

Visualizations: Pathways and Workflows

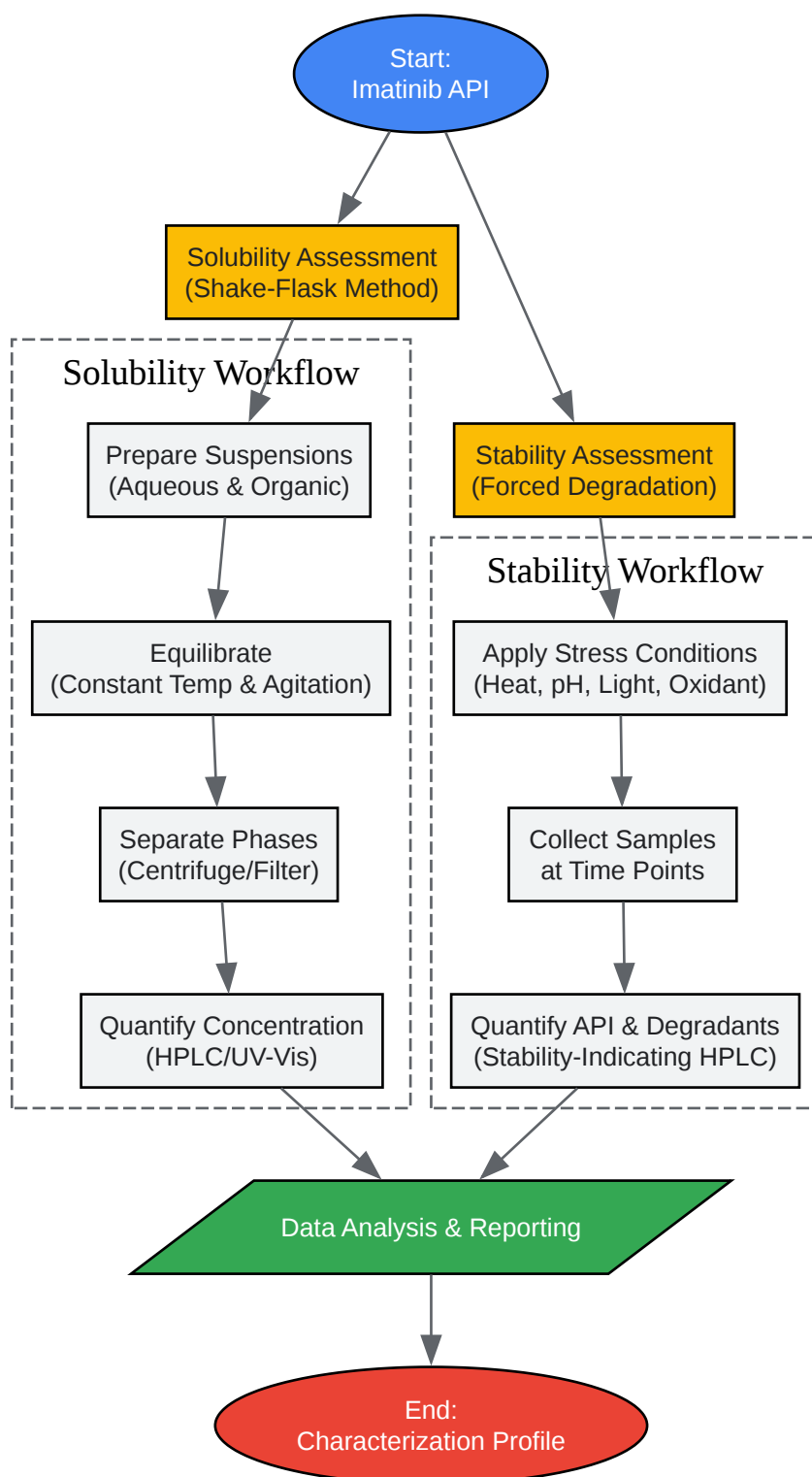
Imatinib is a tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[15][16] It competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates.[16][17] This action blocks multiple signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in Bcr-Abl-positive cancer cells.[17][18]



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Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

The workflow for characterizing a compound like Imatinib involves a systematic approach to determine its solubility in various media and its stability under stress conditions. This ensures the development of a robust and reliable drug product.



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Caption: Workflow for determining the solubility and stability of a drug substance.

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